molecular formula C10H10ClNO B195665 4-(4-Chlorophenyl)-2-pyrrolidinone CAS No. 22518-27-0

4-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B195665
CAS No.: 22518-27-0
M. Wt: 195.64 g/mol
InChI Key: OVRPDYOZYMCTAK-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Baclofen impurity A is the impurity of Baclofen. It is used in the preparation of potential ans selective antagonists of the α1A adrenergic receptor.

Properties

IUPAC Name

4-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRPDYOZYMCTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945175
Record name 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22518-27-0
Record name 4-(4-Chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22518-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-pyrrolidinone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4RS)-4-(4-chlorophenyl)pyrrolidin-2-on
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Record name 4-(4-CHLOROPHENYL)-2-PYRROLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4NI65VF5L
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Synthesis routes and methods I

Procedure details

To Baclofen (1.0 g, 4.7 mmol) in CH2Cl2 (20 mL) was added thionyl chloride (0.38 mL, 5.2 mmol), and the reaction was stirred for 10 minutes. Diisopropylethylamine (1.5 mL) was added, and the mixture was worked-up to give the title compound.
Quantity
1 g
Type
reactant
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0.38 mL
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reactant
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20 mL
Type
solvent
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Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The solution of ethyl 3-(4-chlorophenyl)-4-nitrobutanoate (2.33 g) in acetic acid (18 ml) was stirred vigorously while iron powder (5.7 g) was added. The suspension was stirred at reflux temperature for 1.5 h. The resulting thick slurry was pored into a mixture of conc. HCl (30 ml) and ice (30 g). The aqueous layer was extracted with dichloromethane (2×50 ml) and the combined organic layers washed with water and dried (sodium sulfate). After evaporation of the solvent the oily residue was distilled with toluene to remove acetic acid whereupon crystallisation took place. The crude was washed with diethyl ether (3×2 ml) and dried in vacuo to afford 4-(4-chlorophenyl)-2-pyrrolidone (0.86 g) as colourless crystals.
Name
ethyl 3-(4-chlorophenyl)-4-nitrobutanoate
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 2
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 3
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 4
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 5
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 6
4-(4-Chlorophenyl)-2-pyrrolidinone
Customer
Q & A

Q1: What is the significance of 4-(4-chlorophenyl)-2-pyrrolidinone in pharmaceutical research?

A1: this compound serves as a key intermediate in synthesizing various GABAergic drugs, including the muscle relaxant Baclofen and the GABAB receptor agonist PCPGABA (4-amino-2-(4-chlorophenyl)butyric acid) []. Its stereochemistry is crucial, as evidenced by the stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA utilizing (R)- and (S)-3-(4-chlorophenyl)pyrrolidines, derived from this compound [].

Q2: Are there analytical methods available to quantify this compound?

A2: Yes, high-pressure liquid chromatography (HPLC) has been successfully employed to quantify this compound, particularly its presence as an impurity in Baclofen powder and tablets []. This method surpasses the limitations of the USP-NF method, which relies on TLC and only offers qualitative analysis []. The developed HPLC method demonstrates accuracy and reproducibility in quantifying the compound within the acceptable limits defined by USP-NF for both powder (1%) and tablets (5%) [].

Q3: Can this compound be used to synthesize other compounds beyond Baclofen and PCPGABA?

A3: Research indicates that this compound acts as a precursor for various novel pyrrolidin-2-ones, which are cyclic analogs of γ-aminobutyric acid (GABA) []. This suggests potential applications in developing new GABAergic compounds with potential therapeutic uses.

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